molecular formula C6H5BF3NO3 B13025640 B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid

B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid

Cat. No.: B13025640
M. Wt: 206.92 g/mol
InChI Key: MIFOCYABWMFVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Trifluoromethoxy)pyridin-4-yl]boronic acid: is a boronic acid derivative that features a trifluoromethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethoxylation of a pyridine derivative using a suitable trifluoromethoxylation reagent, followed by borylation to introduce the boronic acid group .

Industrial Production Methods: Industrial production of [2-(trifluoromethoxy)pyridin-4-yl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Scientific Research Applications

Chemistry: In chemistry, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used as a building block in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

Properties

Molecular Formula

C6H5BF3NO3

Molecular Weight

206.92 g/mol

IUPAC Name

[2-(trifluoromethoxy)pyridin-4-yl]boronic acid

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-4(7(12)13)1-2-11-5/h1-3,12-13H

InChI Key

MIFOCYABWMFVHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)OC(F)(F)F)(O)O

Origin of Product

United States

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